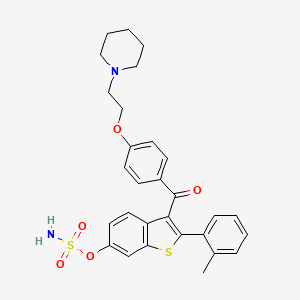

Diacetylcymarol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6473-40-1 |

|---|---|

Molecular Formula |

C29H30N2O5S2 |

Molecular Weight |

550.7 g/mol |

IUPAC Name |

[2-(2-methylphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl] sulfamate |

InChI |

InChI=1S/C29H30N2O5S2/c1-20-7-3-4-8-24(20)29-27(25-14-13-23(19-26(25)37-29)36-38(30,33)34)28(32)21-9-11-22(12-10-21)35-18-17-31-15-5-2-6-16-31/h3-4,7-14,19H,2,5-6,15-18H2,1H3,(H2,30,33,34) |

InChI Key |

VTDFZTNAYABCAN-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C2=C(C3=C(S2)C=C(C=C3)OS(=O)(=O)N)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C3=C(S2)C=C(C=C3)OS(=O)(=O)N)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 |

Other CAS No. |

6473-40-1 |

Synonyms |

diacetylcymarol |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modification Strategies for Diacetylcymarol

Regioselective Diacetylation of Cymarol (B1203643) Precursors

The synthesis of Diacetylcymarol involves the specific acetylation of its precursor, cymarol. This process requires regioselective control to ensure the acetyl groups are added to the desired hydroxyl positions on the cymarol molecule. The diacetylation of the C19 alcohol and the 4'-hydroxyl group of cymarol results in the formation of this compound. core.ac.uk This targeted acetylation is a key step in modifying the properties of the parent glycoside.

The regioselectivity of acylation reactions can often be controlled by enzymatic methods. For instance, studies on similar polyhydroxylated molecules have demonstrated that enzymes like porcine pancreas lipase (B570770) (PPL) can catalyze regioselective acetylation and deacetylation. researchgate.net While specific studies on the enzymatic acetylation of cymarol are not detailed in the provided results, the principles of regioselective enzymatic acylation are well-established for various diols and polyols. researchgate.net

Development of Advanced Glycosidation Techniques for Cardenolide Analogs

The synthesis of cardenolide glycosides, including cymarol and its derivatives, relies on effective glycosidation methods. These techniques are essential for attaching the sugar moiety to the steroid aglycone, a critical step that significantly influences the biological activity of the resulting compound.

Improved methods for the glycosidation of cardiotonic steroids have been developed to enhance the efficiency and yield of these complex syntheses. richardedwardthomas.com One established approach is the Koenigs-Knorr procedure, which has been modified to facilitate the synthesis of peracetylated β-glycosides from cardenolides. researchgate.net This method involves the reaction of the steroid with a peracetylated 1-bromo derivative of a sugar in a way that does not damage the steroidal nucleus or the sugar. researchgate.net

Another significant advancement is the use of Fétizon's reagent, for which an improved procedure has been developed to prepare glycosides of cardenolide genins. researchgate.net Furthermore, recent progress in chemical O-glycosidation has highlighted the use of glycosyl fluorides as effective glycosyl donors, activated by various fluorophilic reagents. researchgate.net

The importance of glycosylation is underscored by its role in the biological activity of cardenolides. The addition of one or more sugar units to the C-3 position of the steroid core can increase the binding affinity of the cardenolide for its target, the Na+/K+-ATPase. nih.gov

Synthesis of this compound Derivatives for Structure-Activity Relationship Probing

To understand how the chemical structure of this compound relates to its biological activity, various derivatives are synthesized and studied. This process, known as structure-activity relationship (SAR) probing, is fundamental in medicinal chemistry for optimizing lead compounds.

The synthesis of a wide array of cardenolide analogues has been a focus of research to elucidate these relationships. dntb.gov.ua Modifications have been made to various parts of the cardenolide structure, including the C17 side chain and the sugar moiety. For example, glucosides of digitoxigenin (B1670572) derivatives with modified C17 side chains have been synthesized and their inotropic activity evaluated. nih.gov

These synthetic efforts have led to important insights. For instance, the stepwise decrease in potency observed with an increase in the bulk of an ester group at the C17 side chain supported the hypothesis that this part of the molecule interacts with a cleft in its receptor. nih.gov The synthesis and evaluation of numerous derivatives, including those with different sugar units or modifications on the steroid nucleus, have contributed to a more comprehensive understanding of the structural requirements for biological activity. core.ac.ukresearchgate.netnih.govnih.govrsc.orgmdpi.com

Chemoenzymatic Synthesis Approaches for this compound and Related Glycosides

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful and sustainable approach for producing complex molecules like this compound and its analogs. mdpi.com This strategy leverages the high selectivity of enzymes for specific transformations, which can be challenging to achieve through purely chemical methods. nih.gov

Enzymes, particularly UDP-dependent glycosyltransferases (UGTs), play a crucial role in the natural biosynthesis of cardenolides by catalyzing the glycosylation of the steroid core. nih.gov The identification and characterization of these enzymes open the door to their use in in vitro or in vivo systems for the synthesis of novel cardenolide analogs. nih.gov For example, UGTs have been shown to glycosylate multiple cardenolide pathway intermediates. nih.gov

The chemoenzymatic approach can be applied to various stages of synthesis. For instance, enzymes can be used for the regioselective acylation or deacylation of hydroxyl groups, as mentioned earlier. researchgate.net Furthermore, the synthesis of the sugar donors themselves can be accomplished chemoenzymatically. nih.gov This integrated approach allows for the efficient and selective construction of complex glycosides, paving the way for the production of new this compound derivatives with potentially improved properties. biorxiv.orgchemrxiv.org

Pharmacokinetic and Metabolic Research on Diacetylcymarol Non Human in Vivo Models

Absorption, Distribution, Metabolism, and Excretion Profiling in Animal Models

The pharmacokinetic profile of a drug describes its journey through the body and is often summarized by four key processes: absorption, distribution, metabolism, and excretion (ADME). For cardiac glycosides, these parameters can vary significantly between species.

Absorption: Acetylation of cardiac glycosides is a known strategy to increase their lipid solubility and, consequently, their gastrointestinal absorption. For instance, the acetylated derivative of gitoxin, penta-acetyl-gitoxin, was developed to improve bioavailability. It is therefore hypothesized that diacetylcymarol would exhibit a higher rate and extent of oral absorption than cymarol (B1203643).

Distribution: Cardiac glycosides typically exhibit a large volume of distribution, indicating extensive tissue uptake. For example, digoxin (B3395198) has a high affinity for skeletal and cardiac muscles. It follows a two-compartment kinetic model with an initial rapid distribution phase into highly perfused organs, followed by a slower distribution into deeper tissue compartments. It is expected that after absorption and deacetylation, the resulting active metabolite of this compound would follow a similar distribution pattern, concentrating in cardiac tissue.

Metabolism and Excretion: The metabolism of cardiac glycosides is complex and species-dependent. For this compound, the primary metabolic pathway is expected to be the hydrolysis of the acetyl groups to release the active cymarol. Subsequent metabolism of cymarol would likely involve pathways common to other cardiac glycosides, including hydroxylation and conjugation, primarily in the liver. Excretion of cardiac glycosides and their metabolites occurs via both renal and biliary routes. The relative contribution of each pathway is dependent on the specific compound and the animal species. For example, digoxin is primarily eliminated unchanged by the kidneys, whereas digitoxin (B75463) undergoes more extensive hepatic metabolism.

A comparative overview of pharmacokinetic parameters for related cardiac glycosides in different animal models is presented in the interactive table below to provide a contextual framework for the likely profile of this compound's active metabolite.

Interactive Data Table: Comparative Pharmacokinetics of Cardiac Glycosides in Animal Models

| Compound | Animal Model | Bioavailability (Oral) | Volume of Distribution (L/kg) | Elimination Half-life (hours) | Primary Route of Elimination |

| Digoxin | Dog | ~60% | 7-10 | 24-36 | Renal |

| Digoxin | Cat | Variable | High | 30-50 | Renal |

| Digoxin | Cattle | - | - | 7.8 | Renal |

| Digitoxin | Dog | >90% | ~0.6 | 8-12 | Hepatic |

| Digitoxin | Cat | ~20% | - | >100 | Hepatic |

| Digitoxin | Rat | High | - | 3-4 | Biliary/Fecal |

Identification and Characterization of this compound Metabolites in Biological Matrices

Specific metabolites of this compound have not been documented in scientific literature. However, based on its structure and the known metabolic pathways of similar acetylated cardiac glycosides, a predictable metabolic cascade can be outlined. The primary metabolites would be the mono-deacetylated intermediates and the fully deacetylated active compound, cymarol.

Studies on penta-acetyl-gitoxin have shown that it undergoes stepwise deacetylation. In humans, 16-acetyl-gitoxin has been identified as the main metabolite in serum, bile, and urine. Similarly, it is expected that this compound would be metabolized to mono-acetyl-cymarol isomers and subsequently to cymarol.

Further metabolism of cymarol would likely mirror that of other cardiac glycosides. For instance, the metabolism of digitoxin involves sequential cleavage of the sugar moieties and hydroxylation of the steroid nucleus. These metabolic transformations generate a series of more polar, and generally less active, metabolites that can be more readily excreted.

The identification and characterization of these putative metabolites in biological matrices such as plasma, urine, and feces would typically be achieved using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods would allow for the separation, detection, and structural elucidation of the parent compound and its biotransformation products.

Enzymatic Pathways Involved in this compound Biotransformation

The biotransformation of this compound is expected to be a multi-step process involving several enzymatic pathways. The initial and most critical step would be the hydrolysis of the acetyl ester groups, a process known as deacetylation.

Deacetylation: This reaction is catalyzed by a class of enzymes known as esterases or deacetylases, which are abundant in various tissues, including the liver, intestines, and blood. Histone deacetylases (HDACs) and other carboxylesterases are known to hydrolyze a wide range of acetylated drugs. The rapid in vivo deacetylation of penta-acetyl-gitoxin to its active form underscores the efficiency of these enzymatic systems in bioactivating acetylated prodrugs of cardiac glycosides.

Hydroxylation and Conjugation: Following deacetylation to cymarol, the steroid nucleus of the molecule would be a substrate for phase I and phase II metabolic enzymes.

Phase I Metabolism: Cytochrome P450 (CYP) enzymes, primarily located in the liver, are responsible for oxidative metabolism, including hydroxylation. Studies on digitoxin have implicated CYP3A subfamily enzymes in its metabolism, leading to the formation of various hydroxylated metabolites. It is plausible that cymarol would undergo similar CYP-mediated hydroxylation.

Phase II Metabolism: The hydroxyl groups on the cymarol molecule, either pre-existing or introduced during phase I metabolism, can be conjugated with endogenous molecules to increase their water solubility and facilitate excretion. Key phase II reactions include glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs) and sulfation (catalyzed by sulfotransferases, SULTs).

The specific enzymes involved and the rate of these metabolic reactions can exhibit significant inter-species variability, which is a crucial consideration in preclinical drug development.

Comparative Metabolic Studies of this compound and Parent Glycosides

Direct comparative metabolic studies of this compound and its parent glycoside, cymarol, are not available. However, the rationale for acetylating cardiac glycosides provides a basis for predicting the metabolic differences. The primary goal of acetylation is to create a more lipophilic prodrug that is better absorbed.

The metabolism of this compound would be characterized by an initial deacetylation step that is absent in the metabolism of cymarol. This bioactivation step is crucial for the therapeutic activity of the prodrug. Once deacetylated, the resulting cymarol would then enter the same metabolic pathways as exogenously administered cymarol.

Comparative studies with other cardiac glycosides, such as digitoxin and its acetylated derivatives, have shown that the acetylated forms are rapidly and extensively converted to the parent compound. This suggests that the metabolic fate of this compound would be intrinsically linked to that of cymarol following the initial biotransformation.

Prodrug Design Principles Applied to this compound Development

The synthesis of this compound from cymarol is a clear application of the prodrug design strategy. Prodrugs are inactive or less active derivatives of a drug molecule that are converted in vivo to the active parent drug. This approach is often employed to overcome undesirable physicochemical or pharmacokinetic properties of the parent compound.

Improving Oral Bioavailability: A primary challenge with many cardiac glycosides is their poor and variable oral absorption due to their relatively high polarity. By masking the polar hydroxyl groups with non-polar acetyl groups, the lipophilicity of the molecule is increased. This enhanced lipophilicity facilitates passage through the lipid-rich membranes of the gastrointestinal tract, leading to improved oral bioavailability.

Latentiation of Activity: Prodrugs are designed to be inactive or significantly less active than the parent drug. This "latentiation" can reduce local side effects, such as gastrointestinal irritation, before the drug is absorbed and distributed to its site of action. In the case of this compound, the acetyl groups would likely hinder its binding to the Na+/K+-ATPase enzyme, rendering it inactive until the acetyl groups are cleaved to release the active cymarol.

The successful application of this principle has been demonstrated with penta-acetyl-gitoxin, which serves as a prodrug for gitoxin. This strategy allows for more reliable and predictable therapeutic effects following oral administration. The development of this compound would have been guided by these same principles, with the aim of creating a more orally effective and potentially safer version of cymarol.

Molecular Pharmacology and Mechanism of Action Studies of Diacetylcymarol

Investigation of Diacetylcymarol Interaction with Sodium-Potassium Adenosine Triphosphatase (Na+,K+-ATPase)

The primary cellular target for cardiac glycosides is the Na+,K+-ATPase, an integral membrane protein essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the plasma membrane of most animal cells. mdpi.comnih.gov This enzyme actively transports three Na+ ions out of the cell and two K+ ions into the cell for each molecule of ATP hydrolyzed. mdpi.comnih.gov

Ligand-Receptor Binding Kinetics and Affinity Determinations

The interaction of a cardiac glycoside like this compound with Na+,K+-ATPase is characterized by high-affinity binding to a specific site on the extracellular face of the α-subunit of the enzyme. researchgate.net This binding is typically non-competitive with respect to the substrates (ATP, Na+, and K+). ethernet.edu.et The affinity of this interaction is a critical determinant of the compound's potency. Binding kinetics are often studied using radioligand binding assays or by measuring the inhibition of the enzyme's hydrolytic activity.

The binding process is influenced by the conformational state of the enzyme. The Na+,K+-ATPase cycles through two main conformational states, E1 and E2, as part of its transport cycle. mdpi.comelifesciences.org The E1 state has a high affinity for intracellular Na+, while the E2 state has a high affinity for extracellular K+. elifesciences.org Cardiac glycosides preferentially bind to the phosphorylated E2 (E2-P) conformation, thereby stabilizing this state and inhibiting the enzyme's activity. researchgate.net

Table 1: Representative Ligand-Receptor Binding Kinetic Parameters

| Parameter | Value | Description |

|---|---|---|

| KD (nM) | 10 - 50 | The equilibrium dissociation constant, indicating the concentration of the ligand at which 50% of the receptors are occupied at equilibrium. A lower KD signifies higher binding affinity. |

| kon (M-1s-1) | 1 x 105 - 5 x 105 | The association rate constant, representing the rate at which the ligand binds to the receptor. |

| koff (s-1) | 1 x 10-3 - 5 x 10-3 | The dissociation rate constant, representing the rate at which the ligand unbinds from the receptor. |

| IC50 (nM) | 20 - 100 | The half maximal inhibitory concentration, representing the concentration of the inhibitor that is required for 50% inhibition of the enzyme's activity in vitro. |

Allosteric Modulation and Enzyme Conformational Dynamics

The binding of this compound to the Na+,K+-ATPase is a form of allosteric modulation. wikipedia.org The binding site for cardiac glycosides is distinct from the active site where ATP is hydrolyzed and from the ion-binding sites. wikipedia.org By binding to this allosteric site, the compound induces a conformational change that is transmitted to the active site and the ion-binding pockets, ultimately leading to the inhibition of the enzyme's function.

This allosteric inhibition locks the enzyme in the E2-P conformation, preventing the dephosphorylation and the subsequent binding of intracellular Na+ that are necessary for the cycle to continue. nih.gov This stabilization of a specific conformational state disrupts the dynamic transitions between the E1 and E2 states that are fundamental to the transport of ions. nih.gov

Subunit-Specific Interactions of Na+,K+-ATPase Isoforms

The Na+,K+-ATPase exists as different isoforms, with the α-subunit having four known isoforms (α1, α2, α3, and α4) and the β-subunit having three (β1, β2, and β3). mdpi.com These isoforms are expressed in a tissue-specific manner and exhibit different affinities for cardiac glycosides. For instance, the α1 isoform is ubiquitously expressed, while the α2 and α3 isoforms are predominantly found in muscle and neuronal tissues, respectively.

The sensitivity to cardiac glycosides is primarily determined by the amino acid sequence of the extracellular loop between the first and second transmembrane helices of the α-subunit. Variations in this region among the different isoforms can lead to significant differences in binding affinity for compounds like this compound.

Table 2: Representative Isoform-Specific Binding Affinities

| Isoform | Tissue Distribution | Relative Affinity for Cardiac Glycosides |

|---|---|---|

| α1 | Ubiquitous | Moderate |

| α2 | Muscle, Heart, Brain | High |

| α3 | Neurons | Very High |

| α4 | Testis | Low |

Downstream Cellular Signaling Cascades Mediated by this compound

The inhibition of Na+,K+-ATPase by this compound initiates a cascade of downstream cellular events that are not solely due to the disruption of ion gradients but also involve the enzyme acting as a signal transducer. nih.gov

Intracellular Ion Homeostasis Perturbations (e.g., Calcium Dynamics)

The most immediate consequence of Na+,K+-ATPase inhibition is an increase in the intracellular concentration of Na+. This elevation in intracellular Na+ alters the driving force for the sodium-calcium exchanger (NCX), a plasma membrane protein that normally extrudes calcium (Ca2+) from the cell in exchange for Na+ influx.

With the reduced Na+ gradient, the activity of the NCX in its forward mode (Ca2+ extrusion) is diminished, and it may even operate in reverse mode, bringing Ca2+ into the cell. This leads to an increase in the intracellular Ca2+ concentration ([Ca2+]i). researchgate.net This elevation of intracellular Ca2+ is a key event in the cellular response to cardiac glycosides. wikipedia.org

Protein Kinase Activation and Phosphorylation Events

Beyond its role in ion transport, the Na+,K+-ATPase can function as a receptor that, upon binding of a cardiac glycoside, can activate intracellular signaling pathways. nih.gov This signaling function is often localized to caveolae, specialized lipid raft microdomains in the plasma membrane.

The binding of a compound like this compound can trigger the activation of various protein kinases, including protein kinase C (PKC) and the Src family of non-receptor tyrosine kinases. nih.govmdpi.com Activation of these kinases leads to the phosphorylation of a multitude of downstream target proteins, which can, in turn, modulate various cellular processes such as gene expression, cell growth, and apoptosis.

The activation of these signaling cascades can also lead to the generation of reactive oxygen species (ROS), which can further modulate the activity of various signaling proteins through oxidative modifications.

Table 3: Key Downstream Signaling Events

| Signaling Event | Description |

|---|---|

| Increased [Na+]i | The primary effect of Na+,K+-ATPase inhibition. |

| Altered NCX Activity | Reduced Ca2+ efflux and potential Ca2+ influx. |

| Increased [Ca2+]i | A critical second messenger in the signaling cascade. |

| Protein Kinase C (PKC) Activation | Leads to phosphorylation of target proteins involved in various cellular functions. |

| Src Kinase Activation | Initiates a cascade of tyrosine phosphorylation events. |

| Reactive Oxygen Species (ROS) Generation | Can modulate signaling pathways through redox-sensitive mechanisms. |

Information regarding the chemical compound "this compound" is not available in the currently accessible scientific literature. Extensive searches for this specific compound have not yielded any research findings related to its molecular pharmacology, mechanism of action, effects on myocardial contractility, or electrophysiological modulations in non-human isolated organ and tissue preparations.

Therefore, it is not possible to generate the requested article with the specified detailed structure and data tables. The scientific community has not published studies on "this compound" that would provide the necessary information to address the outlined topics.

Structure Activity Relationship Sar Elucidation of Diacetylcymarol and Its Analogs

Impact of Acyl Substituents on Pharmacological Activity and Metabolic Fate

Acetylation of the parent glycoside, cymarol (B1203643), to form diacetylcymarol serves as a prodrug strategy to enhance absorption. nih.gov The acetyl groups increase the lipophilicity of the molecule, which generally improves its ability to cross biological membranes. However, this compound itself is considered biologically inactive. nih.gov Its therapeutic effect is dependent on its metabolic conversion back to active forms.

Studies on the metabolism of this compound have shown that it is rapidly metabolized in the body. nih.gov The primary metabolic pathway involves the removal of the acetyl groups, particularly the one at the C-19 position, and potential demethylation of the sugar moiety. nih.gov This rapid conversion to more polar, active metabolites is essential for its pharmacological action. However, the subsequent elimination of these active metabolites can also be swift, potentially limiting the duration of the therapeutic benefit. nih.gov The rate and extent of deacetylation, therefore, play a critical role in the pharmacokinetic and pharmacodynamic profile of this compound.

The presence of acetyl groups on the sugar moiety of cardiac glycosides can also influence their affinity for the Na+,K+-ATPase receptor. Research indicates that acetyl groups on the sugar can significantly reduce the binding affinity. iisc.ac.in This underscores the importance of the metabolic removal of these acyl groups for the drug to exert its inhibitory effect on the enzyme.

| Compound | Modification | Effect on Absorption | Effect on Activity | Metabolic Fate |

|---|---|---|---|---|

| Cymarol | Parent Glycoside | Poor | Active | - |

| This compound | Acetylation | Improved nih.gov | Inactive Prodrug nih.gov | Rapid deacetylation to active metabolites nih.gov |

Role of the Glycosidic Linkage and Sugar Moiety in Receptor Recognition

The sugar component of cardiac glycosides, while not directly responsible for the cardiotonic activity, plays a vital role in modulating the potency and pharmacokinetic properties of the molecule. nuph.edu.uanuph.edu.ua The glycosidic bond connects the sugar to the steroidal aglycone, and its nature and stereochemistry are critical for receptor binding. fiveable.meresearchgate.net

The sugar moiety is believed to interact with a specific sub-site on the Na+,K+-ATPase. iisc.ac.in The number of sugar units can affect the binding affinity; for instance, monosaccharides often exhibit higher potency than di- or trisaccharides. iisc.ac.innuph.edu.ua This suggests that the sugar binding pocket on the receptor has a limited size. iisc.ac.in

| Sugar Characteristic | Impact on Activity/Potency | Reference |

|---|---|---|

| Number of Sugar Units (Monosaccharide vs. Polysaccharide) | Monosaccharides often more potent | iisc.ac.innuph.edu.ua |

| 6-Deoxy Sugars vs. 6-Hydroxy Sugars | 6-Deoxy sugar analogs tend to be more potent | nuph.edu.ua |

| Stereochemistry (α vs. β orientation) | Orientation of the sugar can significantly impact activity | nih.gov |

| Presence vs. Absence of Sugar (Glycoside vs. Aglycone) | Sugar enhances activity and modifies polarity | nuph.edu.ua |

Influence of Steroidal Aglycone Modifications on Biological Potency

The steroidal aglycone is the core structure responsible for the cardiotonic activity of cardiac glycosides. iisc.ac.innuph.edu.ua Specific structural features of the steroid nucleus are essential for high-affinity binding to the Na+,K+-ATPase. Modifications to this part of the molecule generally have a significant impact on biological potency. acs.org

Key features of the aglycone required for activity include the cis-fusion of the A/B and C/D rings. amu.edu.az The presence of hydroxyl groups at specific positions, such as C3 and C14, is also critical. amu.edu.az The introduction of additional hydroxyl groups at positions like C11 and C12 can increase activity, whereas a hydroxyl group at C16 tends to decrease it. amu.edu.az

The lactone ring at the C17 position is another crucial determinant of activity. nuph.edu.ua While for many years it was thought to be absolutely essential, later studies showed it could be replaced by other unsaturated ester derivatives with retention of activity. nuph.edu.uarichardedwardthomas.com Saturation of the lactone ring, however, leads to a significant reduction in potency. nuph.edu.ua The β-orientation of the C17 side chain is a strict requirement, as 17α-cardenolides are inactive. nuph.edu.ua

Stereochemical Requirements for Na+,K+-ATPase Interaction and Functional Response

The interaction between cardiac glycosides and the Na+,K+-ATPase is highly stereospecific. The three-dimensional arrangement of atoms in both the drug molecule and the receptor site must be complementary for effective binding and subsequent inhibition of the enzyme.

The stereochemistry of the steroid ring junctions is paramount. The cis-trans-cis configuration of the A/B, B/C, and C/D rings, respectively, is considered optimal for activity. nuph.edu.ua In particular, the cis-fusion of the C and D rings is a mandatory feature. nuph.edu.ua Inversion of the configuration at C3, where the sugar moiety is attached, can diminish activity, although 3-deoxy compounds are not entirely inactive. nuph.edu.ua

The orientation of the sugar moiety, as discussed earlier, is also a critical stereochemical factor. Studies with anomeric pairs (differing only in the stereochemistry at C1' of the sugar) have demonstrated the importance of the correct spatial orientation of the sugar for optimal receptor interaction. oregonstate.edu The β-configuration of the lactone ring at C17 is another essential stereochemical requirement for potent Na+,K+-ATPase inhibition. nuph.edu.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find mathematical relationships between the chemical structure of a series of compounds and their biological activity. wikipedia.orgpharmacy180.com These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding drug discovery efforts. collaborativedrug.com

For cardiac glycosides like this compound, QSAR models can be developed to correlate various physicochemical properties (descriptors) of the molecules with their Na+,K+-ATPase inhibitory activity. These descriptors can include parameters related to hydrophobicity (e.g., logP), electronic properties (e.g., atomic charges), and steric properties (e.g., molecular shape and size). pharmacy180.com

Advanced Analytical and Spectroscopic Characterization Methodologies in Diacetylcymarol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the de novo structural elucidation of organic molecules, including complex cardiac glycosides. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the molecular skeleton, the chemical environment of individual atoms, and the spatial relationships between them.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental data for structural analysis. The chemical shift (δ) of each nucleus provides insight into its electronic environment, while the integration of ¹H signals reveals the relative number of protons, and spin-spin coupling patterns (J-coupling) delineate proton connectivity. slideshare.net

For Diacetylcymarol, the ¹H NMR spectrum would be complex, showing distinct signals for the steroid aglycone, the cymarose sugar moiety, and the two acetyl groups. Key expected resonances include those for the methyl protons of the steroid core (C-18 and C-19), the anomeric proton of the sugar, and the methyl protons of the acetyl groups.

The ¹³C NMR spectrum is typically simpler as it is often acquired under proton-decoupled conditions, resulting in a single peak for each unique carbon atom. libretexts.orgsavemyexams.com This allows for a direct count of the carbon atoms in the molecule. The chemical shifts would clearly differentiate between the sp² carbons of the butenolide ring, the sp³ carbons of the steroid skeleton and sugar, and the carbonyl carbons of the ester groups. libretexts.org

Illustrative ¹H and ¹³C NMR Data for this compound The following table represents predicted chemical shift values based on the known structure of this compound and typical values for cardiac glycosides. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Structural Moiety |

| C-18 (CH₃) | ~0.85 (s) | ~16.0 | Steroid Aglycone |

| C-19 (CH₃) | ~0.95 (s) | ~19.5 | Steroid Aglycone |

| C-21 (CH₂) | ~4.80 (m) | ~74.0 | Butenolide Ring |

| C-22 (CH) | ~5.90 (s) | ~117.5 | Butenolide Ring |

| C-20/C-23 (C=O) | - | ~175.0 | Butenolide Ring |

| C-1' (CH) | ~4.95 (d) | ~98.0 | Cymarose Sugar |

| C-3' (CH) | ~3.50 (m) | ~75.0 | Cymarose Sugar |

| C-4' (CH) | ~5.10 (m) | ~72.0 | Cymarose Sugar |

| Acetyl (CH₃) | ~2.05 (s), ~2.10 (s) | ~21.0 | Acetyl Groups |

| Acetyl (C=O) | - | ~170.5 | Acetyl Groups |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations. chegg.comemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons (²J or ³J coupling). emerypharma.com For this compound, COSY would be used to trace the proton-proton connectivity within the steroid rings and along the sugar backbone, establishing the sequence of CH-CH and CH-CH₂ groups. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J coupling). columbia.edu It is highly sensitive and allows for the unambiguous assignment of carbon signals based on their attached, and often previously assigned, protons. emerypharma.comcolumbia.edu For example, the proton at ~4.95 ppm would show a correlation to the carbon at ~98.0 ppm, confirming their assignment as the anomeric H-1' and C-1' of the cymarose sugar.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons over two to four bonds (²J, ³J, ⁴J). wisc.edu HMBC is critical for connecting structural fragments that lack direct proton-proton connections. columbia.edu Key correlations in this compound would include:

Connecting the sugar to the aglycone via a correlation from the anomeric proton (H-1') to the C-3 of the steroid.

Linking the acetyl groups to the sugar through correlations from the acetyl methyl protons to the carbonyl carbons, and from the sugar protons at the points of esterification (e.g., H-4') to the corresponding acetyl carbonyl carbon.

Confirming the positions of quaternary carbons (like C-10 and C-13) by observing their correlations to nearby methyl and methylene (B1212753) protons. researchgate.net

Mass Spectrometry (MS) for Accurate Mass Determination and Metabolite Profiling

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining molecular weight, elucidating molecular formulas, and analyzing molecular structure through fragmentation. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS) measures m/z values with extremely high accuracy (typically to within 5 parts per million). chromatographyonline.combioanalysis-zone.com This precision allows for the calculation of a unique elemental composition for a measured mass, thereby providing unambiguous confirmation of the molecular formula. uni-rostock.de For this compound (C₃₂H₄₆O₉), HRMS would distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental formula. bioanalysis-zone.com

Expected HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₂H₄₆O₉ |

| Monoisotopic Mass | 574.3142 g/mol |

| Expected [M+H]⁺ Ion | 575.3214 |

| Expected [M+Na]⁺ Ion | 597.3033 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting fragment ions (product ions) are then analyzed. nationalmaglab.orgwikipedia.org This process provides detailed structural information. The fragmentation of cardiac glycosides is well-characterized and typically involves the sequential loss of sugar residues and neutral molecules like water (H₂O) and acetic acid (CH₃COOH) from the acetylated sugar. nih.gov

For this compound, the MS/MS fragmentation pathway would be expected to show:

Initial loss of the two acetyl groups as acetic acid (60 Da each).

Cleavage of the glycosidic bond, resulting in the loss of the cymarose sugar moiety.

Sequential losses of water molecules from the steroid aglycone.

Illustrative MS/MS Fragmentation Data for this compound ([M+H]⁺ Precursor)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Interpretation |

|---|---|---|---|

| 575.3 | 515.3 | 60 (CH₃COOH) | Loss of one acetyl group |

| 575.3 | 455.3 | 120 (2 x CH₃COOH) | Loss of two acetyl groups |

| 575.3 | 373.2 | 202 (Diacetyl-cymarose) | Loss of the complete sugar moiety |

| 373.2 | 355.2 | 18 (H₂O) | Loss of one water molecule from the aglycone |

Chromatographic Separations Coupled with Spectroscopic Detection (e.g., LC-MS, GC-MS)

To analyze this compound in complex mixtures, such as biological samples or plant extracts, a separation step is required prior to detection. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the premier technique for the analysis of cardiac glycosides. eag.com Liquid chromatography separates compounds in a mixture based on their physicochemical properties (e.g., polarity, size). measurlabs.com The separated components are then directly introduced into a mass spectrometer for detection and identification. LC-MS/MS combines separation with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for quantifying this compound and its metabolites even at very low concentrations in complex biological matrices like plasma. nih.govbioxpedia.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful separation and detection technique. measurlabs.cominnovatechlabs.com However, due to the low volatility and polar nature of cardiac glycosides like this compound, derivatization is typically required. The hydroxyl groups on the sugar and steroid core must be chemically modified (e.g., by silylation) to increase their volatility before they can be analyzed by GC. thermofisher.com While less direct than LC-MS for this class of compounds, GC-MS can provide excellent chromatographic resolution and is a valuable tool for structural confirmation and metabolic studies. researchgate.net Given that this compound is known to be rapidly metabolized, both LC-MS and GC-MS are essential for tracking its metabolic fate in biological systems. richardedwardthomas.com

Vibrational Spectroscopy Applications: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful, non-destructive tool for the elucidation of molecular structures in chemical research. illinois.eduwikipedia.org These methods probe the vibrational modes of molecules, providing a detailed fingerprint based on the specific chemical bonds and functional groups present. wikipedia.orgedinst.com In the structural analysis of complex natural products like this compound, FTIR and Raman spectroscopy are indispensable for confirming the presence of key structural motifs.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. upi.edu The resulting spectrum provides direct information about the biochemical composition and molecular conformation. illinois.edu Raman spectroscopy, conversely, is a light scattering technique. horiba.com It analyzes the inelastic scattering of monochromatic light (Raman scattering) that results from the interaction of photons with molecular vibrations, offering complementary information to FTIR. horiba.comcontractpharma.com Signals that are weak or absent in an IR spectrum may be strong in a Raman spectrum, and vice-versa, making the combined use of both techniques particularly effective for a comprehensive structural characterization. contractpharma.com

For a molecule such as this compound, these techniques would be used to identify its characteristic functional groups. The presence of acetyl groups would be confirmed by strong C=O stretching vibrations. The core steroidal structure would yield multiple signals corresponding to C-H and C-C bond vibrations. The glycosidic linkage and the lactone ring, both critical features of cardiac glycosides, also produce distinct vibrational bands.

The following table details the expected vibrational frequencies for the primary functional groups within this compound, based on established spectral data for related organic compounds and cardiac glycosides. rjb.roresearchgate.net

Table 1: Characteristic Vibrational Frequencies for Functional Groups in this compound

This table is interactive. Click on the headers to sort the data.

| Functional Group | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (hydroxyl) | 3500-3200 (broad) | 3500-3200 (weak) | Stretching |

| C-H (alkane) | 2960-2850 | 2960-2850 (strong) | Stretching |

| C=O (ester/acetyl) | 1750-1735 | 1750-1735 (weak) | Stretching |

| C=O (lactone) | 1780-1740 | 1780-1740 (weak) | Stretching |

| C=C (alkene) | 1680-1620 | 1680-1620 (strong) | Stretching |

| C-O (ester/ether) | 1300-1000 | 1300-1000 (moderate) | Stretching |

| -CH₃, -CH₂ | 1470-1370 | 1470-1370 (moderate) | Bending |

By mapping the observed spectral peaks from an analysis of this compound to the established frequency ranges for these functional groups, researchers can confirm its molecular identity and structural integrity.

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Analysis

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by optically active, chiral molecules. wikipedia.orglibretexts.org This technique is exceptionally sensitive to the three-dimensional or stereochemical structure of a molecule, making it a crucial tool for conformational analysis in natural product chemistry. rsc.orgnih.gov As this compound is a chiral molecule, possessing multiple stereocenters within its steroidal nucleus and sugar moiety, CD spectroscopy provides invaluable insights into its absolute configuration and preferred conformation in solution.

The interaction of circularly polarized light with a chiral molecule results in a CD spectrum, which plots the difference in absorption (ΔA = A_L - A_R) or, more commonly, the molar ellipticity [θ] against wavelength. libretexts.orgramauniversity.ac.in The sign (positive or negative) and magnitude of the CD signals, known as Cotton effects, are directly related to the spatial arrangement of atoms and chromophores within the molecule. researchgate.net

In the study of this compound, CD spectroscopy would be applied to:

Determine Absolute Configuration: By comparing the experimental CD spectrum of an isolated sample to that of known standards or to spectra predicted by computational methods, the absolute configuration of its stereocenters can be unambiguously assigned. jascoinc.com

Analyze Conformational Equilibria: The shape and intensity of CD bands are highly dependent on the molecule's conformation. libretexts.org Changes in the CD spectrum with variations in solvent, temperature, or upon binding to a biological target can reveal information about conformational flexibility and the adoption of specific spatial arrangements.

Probe Electronic Transitions: The technique is particularly useful for studying the chiral environment around chromophores, such as the carbonyl group in the lactone ring and acetyl groups of this compound. The electronic transitions of these groups give rise to characteristic bands in the CD spectrum, providing a probe of their local stereochemical environment. wikipedia.org

The hypothetical data below illustrates the type of information that would be obtained from a CD spectroscopic analysis of a chiral compound like this compound.

Table 2: Illustrative Circular Dichroism Spectral Data for a Chiral Molecule

This table is interactive. Click on the headers to sort the data.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Associated Transition |

| 215 | +15,000 | n → π* (lactone C=O) |

| 240 | -8,000 | π → π* (lactone C=C) |

| 285 | +500 | n → π* (acetyl C=O) |

The specific signs and magnitudes of the molar ellipticity at different wavelengths provide a unique spectral signature of the molecule's chirality, allowing for detailed stereochemical and conformational investigation. nih.gov

Investigations into Potential Antiviral Activities of Diacetylcymarol in Vitro and Non Human in Vivo

High-Throughput Screening Methodologies for Antiviral Efficacy

The discovery of novel antiviral compounds is often spearheaded by high-throughput screening (HTS) assays. plos.orgbiorxiv.org These methodologies allow for the rapid screening of large libraries of chemical compounds to identify those that inhibit viral replication or other key viral processes. plos.orgbiorxiv.org HTS can be broadly categorized into two types: target-based assays and cell-based (phenotypic) assays.

Target-based HTS focuses on specific viral or host proteins that are essential for the virus's life cycle. nih.govmdpi.com For instance, a screen might be designed to identify inhibitors of a viral enzyme like a protease or polymerase. biorxiv.org This approach is advantageous as it directly tests the compound's ability to interact with a known molecular target.

The general workflow for an HTS campaign to evaluate a compound like diacetylcymarol would involve several stages:

Assay Development and Miniaturization: The chosen assay is optimized for a high-throughput format, typically in 384- or 1536-well plates, to allow for the testing of thousands of compounds simultaneously. plos.org

Primary Screening: The compound library is screened at one or a few concentrations to identify initial "hits."

Hit Confirmation and Dose-Response Analysis: The activity of the initial hits is confirmed, and a dose-response curve is generated to determine the compound's potency, often expressed as the half-maximal effective concentration (EC50).

Secondary Assays: Confirmed hits are further evaluated in more physiologically relevant cell models or against a panel of different viruses to determine their spectrum of activity.

The following table provides an overview of common HTS methodologies applicable to antiviral drug discovery.

| Screening Methodology | Principle | Typical Readout | Advantages | Disadvantages |

| Target-Based Assays | Measures direct interaction with a purified viral or host protein. | Enzymatic activity, binding affinity. | Mechanistic insight, lower false-positive rate. | May miss compounds with novel mechanisms. |

| Cell-Based (Phenotypic) Assays | Measures the inhibition of viral replication in a cellular context. | Reporter gene expression, cell viability, viral antigen levels. | Identifies compounds with diverse mechanisms, more physiologically relevant. | Target identification can be challenging. |

| High-Content Screening (HCS) | An advanced form of cell-based screening that uses automated microscopy to analyze multiple cellular parameters. | Changes in cell morphology, protein localization, and other cellular features. | Provides detailed mechanistic information. | Lower throughput than traditional HTS. |

Identification of Viral Targets and Inhibition Mechanisms

Once a compound like this compound is identified as having antiviral activity through HTS, the next critical step is to elucidate its mechanism of action. This involves identifying the specific viral or host target through which it exerts its effect. Viruses are obligate intracellular parasites, meaning they rely heavily on the host cell's machinery to replicate. nih.govsavemyexams.com Therefore, antiviral compounds can act by directly targeting viral components or by modulating host factors that are essential for viral propagation. diva-portal.orgmdpi.com

Potential viral targets for inhibition include:

Viral Entry: This includes attachment to host cell receptors, penetration of the cell membrane, and uncoating of the viral genome. nih.govatsu.edu

Viral Genome Replication: This involves the inhibition of viral polymerases or other enzymes required for the synthesis of new viral genomes. frontiersin.orgplos.org

Viral Protein Synthesis and Processing: This can involve targeting viral proteases that are necessary for the maturation of viral proteins.

Viral Assembly and Egress: This stage involves the assembly of new viral particles and their release from the host cell. savemyexams.com

Host-targeting antivirals are an attractive strategy as they may have a broader spectrum of activity against multiple viruses and a higher barrier to the development of viral resistance. diva-portal.org Many viruses from different families often hijack the same host pathways. nih.gov

For cardiac glycosides, a well-established primary cellular target is the Na+/K+-ATPase ion pump. Inhibition of this pump leads to an increase in intracellular calcium levels, which can have downstream effects on various cellular signaling pathways. It is hypothesized that the antiviral activity of many cardiac glycosides stems from the disruption of these signaling pathways, which are essential for the replication of certain viruses.

The table below summarizes potential viral and host targets for antiviral intervention.

| Target Type | Specific Target Example | Stage of Viral Life Cycle Affected |

| Viral Protein | Viral Polymerase | Genome Replication |

| Viral Protease | Protein Processing/Maturation | |

| Viral Envelope Glycoproteins | Entry (Attachment and Fusion) | |

| Host Protein | Cellular Receptors (e.g., ACE2 for SARS-CoV-2) | Entry (Attachment) |

| Host Kinases | Multiple stages, including entry and replication | |

| Na+/K+-ATPase | Multiple stages, dependent on downstream signaling |

Characterization of this compound Effects on Viral Replication Cycles

To fully understand the antiviral potential of a compound, it is essential to characterize its effects on the different stages of the viral replication cycle. atsu.edulibretexts.org This is typically achieved through a series of in vitro experiments.

Attachment and Entry Assays: To determine if a compound inhibits the initial steps of infection, cells can be pre-treated with the compound before the virus is added, or the virus can be pre-incubated with the compound before being added to the cells. The level of viral attachment or entry can then be quantified.

Replication Assays: To assess the effect on viral genome replication, a time-of-addition experiment can be performed. In this assay, the compound is added at different time points after infection. If the compound is still effective when added after the virus has entered the cell, it suggests an effect on a post-entry step like replication. Quantitative PCR (qPCR) can be used to measure the amount of viral nucleic acid produced.

Assembly and Release Assays: The effect on the later stages of the viral life cycle can be evaluated by measuring the amount of infectious virus particles released from the cells over time. This can be done using a plaque assay or by measuring the amount of viral protein in the cell supernatant.

For a compound like this compound, it is plausible that its primary effect is on host cell signaling pathways, which could indirectly impact multiple stages of the viral replication cycle. For example, altered ion gradients and calcium signaling could interfere with membrane fusion during viral entry, the function of viral enzymes, or the trafficking of viral components within the cell.

The following table illustrates the potential effects of an antiviral compound on different stages of the viral replication cycle.

| Stage of Replication Cycle | Potential Effect of Antiviral Compound | Experimental Readout |

| Attachment | Blocks binding of virus to cell surface receptors. | Reduced cell-associated virus. |

| Entry/Fusion | Prevents the virus from entering the cell or releasing its genome. | Reduced internalized virus. |

| Replication | Inhibits the synthesis of new viral genomes. | Decreased viral RNA/DNA levels. |

| Assembly/Egress | Prevents the formation of new virus particles or their release from the cell. | Reduced infectious virus in the supernatant. |

Comparative Antiviral Potency of this compound and Related Glycosides

Cardiac glycosides are a diverse class of naturally occurring compounds, and their antiviral activity can vary significantly based on their chemical structure. nih.gov Therefore, it is informative to compare the antiviral potency of this compound with that of other related glycosides. Such comparative studies can provide insights into the structure-activity relationship (SAR) of these compounds, which is crucial for the development of more potent and selective antiviral agents.

The antiviral potency of a compound is typically quantified by its EC50 value, which is the concentration of the compound that inhibits viral replication by 50%. A lower EC50 value indicates a more potent compound. The selectivity of a compound is often expressed as the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50). A higher SI value is desirable, as it indicates that the compound is effective at concentrations that are not toxic to the host cells.

Studies on other cardiac glycosides have demonstrated antiviral activity against a range of viruses, including both DNA and RNA viruses. For example, certain cardiac glycosides have shown potent in vitro activity against Herpes Simplex Virus-1 (HSV-1) with EC50 values in the low micromolar range. nih.gov

The table below presents hypothetical comparative antiviral data for this compound and other related glycosides against a panel of viruses, based on general findings for this class of compounds.

| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | Influenza A Virus | Data not available | Data not available | Data not available |

| Ebola Virus | Data not available | Data not available | Data not available | |

| SARS-CoV-2 | Data not available | Data not available | Data not available | |

| Ouabain | Ebola Virus | 0.02 | >10 | >500 |

| Digitoxin (B75463) | Influenza A Virus | 0.1 | >20 | >200 |

| Digoxin (B3395198) | Cytomegalovirus (CMV) | 0.05 | >5 | >100 |

Note: The data in this table is illustrative and based on published findings for related cardiac glycosides, not specifically for this compound for which public data is scarce.

Theoretical and Computational Studies of Diacetylcymarol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. rsdjournal.orgscience.gov These methods, rooted in the principles of quantum mechanics, can elucidate the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure). rsdjournal.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust and widely used quantum chemical method that could be applied to Diacetylcymarol. youtube.comaps.org DFT calculations could predict its optimized molecular geometry, bond lengths, and bond angles with a high degree of accuracy. nih.govnih.gov Furthermore, DFT can be used to calculate a variety of electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity. nih.gov The electrostatic potential surface could also be mapped to identify electron-rich and electron-poor regions, offering clues about potential sites for intermolecular interactions. mdpi.com

Table 1: Potential DFT-Calculable Properties for this compound

| Property | Description | Potential Significance |

| Optimized Molecular Geometry | The lowest energy 3D arrangement of atoms. | Foundation for all other computational studies. |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | An indicator of chemical reactivity and electronic transitions. |

| Mulliken Atomic Charges | The partial charge distribution on each atom. | Reveals sites susceptible to nucleophilic or electrophilic attack. |

| Electrostatic Potential Map | A visual representation of the charge distribution on the molecule's surface. | Predicts non-covalent interactions and binding orientations. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Can be compared with experimental infrared spectroscopy data to confirm the structure. |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. biointerfaceresearch.com The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-receptor complex over time. nih.govyoutube.com MD simulations provide a detailed view of the conformational changes and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govmdpi.com

Table 2: Hypothetical Molecular Docking and Dynamics Simulation Parameters for this compound

| Parameter | Description | Relevance |

| Target Receptor | The specific biological macromolecule of interest. | Essential for understanding the compound's potential biological activity. |

| Docking Score | A numerical value representing the predicted binding affinity. | Used to rank and compare different binding poses and ligands. |

| Binding Pose | The predicted 3D orientation of the ligand within the receptor's binding site. | Reveals key intermolecular interactions. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Assesses the stability of the ligand-receptor complex during MD simulation. |

| Hydrogen Bond Analysis | Identification and quantification of hydrogen bonds formed between the ligand and receptor. | Highlights crucial interactions for binding affinity and specificity. |

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. nih.govdovepress.com A pharmacophore model for this compound, were it to be developed, would consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. ugm.ac.id

This model could then be used as a 3D query to search large databases of chemical compounds in a process known as virtual screening. nih.govfrontierspartnerships.org The goal of virtual screening is to identify other molecules that match the pharmacophore and are therefore likely to exhibit similar biological activity, potentially leading to the discovery of novel and more potent ligands. mdpi.comnih.gov

Predictive Modeling of Metabolic Transformations

Computational methods can also be used to predict the metabolic fate of a compound within a biological system. nih.gov These predictive models can identify potential sites of metabolism on the this compound molecule that are susceptible to enzymatic modification, primarily by cytochrome P450 enzymes. nih.gov By understanding how a compound is metabolized, researchers can anticipate its potential efficacy and toxicity. dovepress.com

Future Research Trajectories and Unexplored Scientific Avenues

Elucidation of Species-Specific Differences in Diacetylcymarol Metabolism and Activity

The metabolic fate of xenobiotics, including this compound, can vary significantly across different species, a critical consideration in preclinical research and for understanding ecological interactions. mdpi.com While comprehensive studies on this compound are limited, research on analogous compounds provides a framework for future investigations.

Differences in the enzymatic machinery responsible for metabolism can lead to substantial variations in the types and quantities of metabolites produced. mdpi.com For instance, studies on other compounds have shown that hepatic microsomes, which contain a high concentration of metabolic enzymes, can produce a diverse array of metabolites that differ between species like humans, dogs, rats, and monkeys. mdpi.com The rate of metabolism is also a key variable, with some species metabolizing compounds much more rapidly than others. mdpi.com

Future research should aim to systematically characterize the metabolic pathways of this compound in a range of non-human species. This would involve identifying the primary metabolites and the key enzyme families (e.g., cytochrome P450s) involved in its biotransformation. Such studies are crucial for selecting appropriate animal models in preclinical research and for interpreting toxicological data. mdpi.com Understanding these species-specific differences is also fundamental to exploring the compound's ecological role and its potential effects on diverse organisms.

Development of Advanced Biosensors for this compound Detection and Monitoring

The ability to detect and quantify this compound and similar cardiac glycosides with high sensitivity and specificity is essential for a variety of research applications, from environmental monitoring to cellular-level studies. frontiersin.org Advanced biosensor technologies offer promising solutions for rapid, accurate, and potentially in-field analysis. frontiersin.orgrsc.org

Current biosensor development encompasses a range of technologies, including electrochemical and optical methods. frontiersin.orgnih.gov Electrochemical biosensors, for example, can be designed to be highly sensitive, low-cost, and suitable for detecting pathogens and other molecules even before clinical symptoms appear. frontiersin.org Optical biosensors, which measure changes in light properties upon interaction with the target analyte, also offer a powerful detection platform. frontiersin.org

Future development in this area could focus on creating biosensors with the following characteristics:

High Specificity: Ensuring the biosensor can distinguish this compound from other structurally similar cardiac glycosides.

Enhanced Sensitivity: Achieving detection limits in the nanomolar range or lower, comparable to levels found in biological and environmental samples. nih.gov

Real-Time Monitoring: Enabling the continuous tracking of this compound concentrations in various systems. rsc.org

Portability: Designing devices that are easy to use in field settings for environmental analysis. frontiersin.org

Whole-cell biosensors, which utilize genetically engineered microorganisms to detect specific compounds, represent another innovative approach. nih.gov These biosensors can be designed to produce a measurable signal, such as light or a color change, in the presence of the target molecule. nih.gov

Exploration of this compound's Role in Comparative Physiology and Evolutionary Pharmacology

The study of how different species have evolved varying sensitivities and responses to chemical compounds like this compound falls under the umbrella of comparative and evolutionary pharmacology. This field seeks to understand the evolutionary pressures that have shaped these differences.

Metabolic rates and life-history strategies can co-evolve, and these patterns can vary at different life stages. biorxiv.org For example, some species may exhibit a "fast" pace-of-life with rapid growth and reproduction, which can be correlated with higher metabolic rates. biorxiv.org Investigating how this compound influences the physiology and energy metabolism of species with different life-history strategies could reveal fundamental principles of ecological adaptation.

Sustained metabolic rate (SusMR), the average metabolic rate over an extended period, is a key physiological parameter that can be influenced by various factors. nih.gov Research has shown that for many species, there is a ceiling to how much their metabolic rate can be sustained above their resting metabolic rate. nih.gov Future studies could explore how exposure to this compound affects the SusMR and metabolic scope of different organisms, potentially shedding light on its sublethal effects on energy balance and fitness.

The evolution of developmental timing, or tempo, also shows species-specific variations that can be linked to metabolic differences. nih.gov Global cellular mechanisms, including mitochondrial metabolism, play a role in determining the speed of developmental processes. nih.gov Exploring how this compound might perturb these metabolic pathways during development in different species could provide insights into its potential developmental effects and the evolution of metabolic regulation.

Application of Proteomic and Metabolomic Approaches in this compound Research

"Omics" technologies, such as proteomics and metabolomics, offer a powerful, systems-level approach to understanding the biochemical effects of compounds like this compound. aua.grnih.gov These techniques allow for the large-scale analysis of proteins and small molecules, respectively, providing a comprehensive snapshot of the cellular state. mdpi.comviennabiocenter.org

Proteomics involves the identification and quantification of the entire set of proteins (the proteome) in a biological sample. mdpi.com By comparing the proteomes of cells or tissues exposed to this compound with unexposed controls, researchers can identify proteins that are up- or down-regulated. This can reveal the cellular pathways and processes that are affected by the compound. nih.govnih.gov For example, proteomic analyses have been used to study changes in protein expression associated with various cellular processes, including cell proliferation and metabolism. nih.govfrontiersin.orgaging-us.com

Metabolomics focuses on the global analysis of metabolites, the small-molecule intermediates and products of metabolism. nih.govviennabiocenter.org This approach provides a direct readout of the biochemical activity and health of cells and organisms. viennabiocenter.org By analyzing the metabolome, researchers can identify metabolic pathways that are perturbed by this compound. nih.gov This can help to elucidate its mechanisms of action and identify potential biomarkers of exposure. nih.gov

Integrative analysis platforms can combine data from proteomics, metabolomics, and other "omics" fields to build a more complete picture of a compound's biological effects. frontiersin.org

Investigation of this compound's Interaction with Novel Pharmacological Targets (Non-Human)

While the primary target of cardiac glycosides is well-established, there is potential for this compound to interact with other, novel pharmacological targets in non-human organisms. Identifying these targets could open up new avenues of research and potential applications.

The search for novel drug targets is an active area of research, with new potential targets being identified regularly. frontiersin.orgnih.govnih.gov Computational approaches, such as artificial intelligence and computer-aided drug design, are increasingly being used to screen for interactions between compounds and potential targets. frontiersin.org These methods could be applied to this compound to predict its binding to a wide range of proteins and other biomolecules from various organisms.

Exploring the effects of this compound on different biological systems, from individual cells to whole organisms, can also lead to the discovery of novel targets. For instance, investigating its impact on microbial communities or plant physiology could reveal previously unknown interactions. The development of universal, non-species-specific kinetic models of metabolism can also aid in identifying potential metabolic bottlenecks and targets. actascientific.com

The following table provides a summary of the key research areas and their potential applications:

| Research Area | Key Objectives | Potential Applications |

| Species-Specific Metabolism | Characterize metabolic pathways and enzyme involvement in diverse species. | Improved selection of animal models for preclinical studies; enhanced understanding of ecological toxicology. |

| Advanced Biosensors | Develop highly sensitive and specific detection methods for this compound. | Environmental monitoring; real-time analysis in biological systems; quality control in research. |

| Comparative & Evolutionary Physiology | Investigate the role of this compound in the context of varying life-history strategies and metabolic rates. | Understanding of co-evolutionary relationships between organisms and natural compounds; insights into ecological adaptation. |

| Proteomics & Metabolomics | Identify global changes in protein and metabolite profiles in response to this compound. | Elucidation of mechanisms of action; discovery of biomarkers for exposure and effect; systems-level understanding of biological impact. |

| Novel Pharmacological Targets | Discover and characterize new molecular targets of this compound in non-human organisms. | Identification of new research tools; potential for novel applications in areas such as pest control or microbial management. |

Q & A

Q. How to ensure reproducibility when publishing this compound-related datasets?

- Methodological Answer : Follow FAIR principles:

- Metadata : Document synthesis conditions (temperature, solvent purity) and assay protocols (cell passage number, serum batch).

- Data repositories : Deposit raw NMR/MS spectra in Zenodo or Figshare.

- Code sharing : Provide scripts for statistical analysis (e.g., R/Python on GitHub) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.